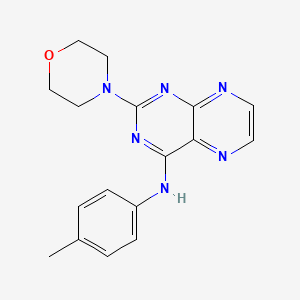

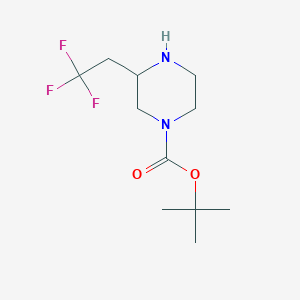

2-morpholino-N-(p-tolyl)pteridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-morpholino-N-(p-tolyl)pteridin-4-amine is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Carbonylation and Synthesis of Morpholine Derivatives

Catalytic cross double carbonylation of secondary amines and alcohols, including morpholine derivatives, has been facilitated in the presence of palladium catalysts. This process yields morpholine-2,3-diones, which are significant for their protective properties of amino alcohols and as precursors for biologically active nitrogen compounds. Conversely, catalytic single carbonylation yields oxazolidin-2-ones selectively, showcasing the versatility of morpholine derivatives in synthetic organic chemistry (Imada et al., 1996).

Synthesis of Enantiopure Morpholines

Enantiopure 2,6-disubstituted morpholines have been synthesized using chiral, nonracemic oxiranes with nitrogen nucleophiles. The morpholine skeleton's formation through this method underscores its utility in pharmaceutical synthesis, highlighting morpholine's role in developing chiral tools and drugs (Penso et al., 2008).

Corrosion Inhibition

Morpholine derivatives have been investigated for their corrosion inhibition properties on carbon steel. The studies reveal that certain morpholine derivatives act as anodic inhibitors, preventing the anodic dissolution of iron and thus protecting metal surfaces from corrosion. This application is crucial for industrial processes where corrosion resistance is paramount (Gao et al., 2007).

Morpholine as a Privileged Structure in Drug Design

The morpholine ring system is a prominent scaffold in medicinal chemistry, featured in various approved and experimental drugs. Its versatility and favorable physicochemical properties make it a preferred choice for enhancing drug efficacy and pharmacokinetic profiles. Morpholine derivatives exhibit a broad range of biological activities, making them integral to numerous pharmacotherapeutic agents (Kourounakis et al., 2020).

Photo-Oxidation and Photodamage

Lipophilic pterins, including derivatives of 2-morpholino-N-(p-tolyl)pteridin-4-amine, have been studied for their ability to intercalate in lipid membranes and sensitize the oxidation of biomolecules under UVA irradiation. These compounds demonstrate significant potential in studying biomembrane photodamage and the mechanisms of cell death induced by photo-oxidative stress (Vignoni et al., 2018).

Heterogeneous Catalysis

Quaternary ammonium functionalized polyacrylonitrile fiber-supported phosphotungstic acid, including morpholine derivatives, has shown efficient catalytic activity in water. This catalyst facilitates condensation/annulation tandem synthesis and Friedel-Crafts alkylation, illustrating morpholine derivatives' role in enhancing eco-friendly and easily recyclable catalysts with significant industrial potential (Xiao et al., 2020).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-12-2-4-13(5-3-12)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-24-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKRTAIBQLMVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)